molecular formula C11H19NO7S B1389059 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate CAS No. 247225-26-9

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate

Cat. No. B1389059
CAS RN: 247225-26-9
M. Wt: 309.34 g/mol
InChI Key: JVXITFXJRYESLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydro-pyran ring could be formed through a cyclization reaction . The amino group could be introduced through a substitution or addition reaction, and the sulfanyl group could be introduced through a thiol-ene reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the tetrahydro-pyran ring and the propionic acid moiety would likely cause the molecule to adopt a specific three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group is a common nucleophile and could participate in substitution or addition reactions. The sulfanyl group could undergo oxidation to form a disulfide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the carboxylic acid moiety would likely make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, compounds containing sulfanyl groups can be hazardous due to their potential to form toxic gases when heated .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, and potential applications. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

methyl 2-amino-3-(oxan-2-ylsulfanyl)propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S.C2H2O4/c1-12-9(11)7(10)6-14-8-4-2-3-5-13-8;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXITFXJRYESLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1CCCCO1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 3
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 4
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 5
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 6
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate

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